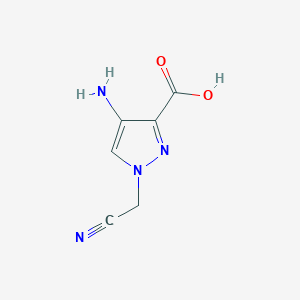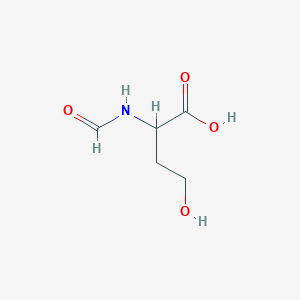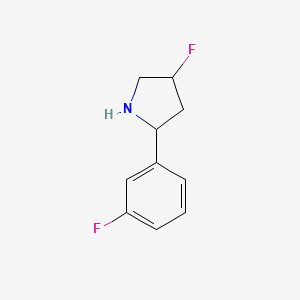
4-Fluoro-2-(3-fluorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2-(3-fluorophenyl)pyrrolidine is a fluorinated heterocyclic compound that contains both a pyrrolidine ring and fluorine atoms. The presence of fluorine atoms in the structure imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 4-fluoropyrrolidine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 3-fluorobenzaldehyde with a suitable reagent to introduce the pyrrolidine ring.
Fluorination: The intermediate is then subjected to fluorination using reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms at the desired positions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure high yield and purity. The use of efficient fluorinating agents and optimized reaction conditions is crucial for cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2-(3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of fluorinated carboxylic acids or ketones.
Reduction: Formation of fluorinated alcohols or amines.
Substitution: Formation of fluorinated ethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-2-(3-fluorophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly in the development of drugs targeting central nervous system disorders.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including agrochemicals and specialty chemicals.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique electronic and optical properties.
Biological Studies: It is used in biochemical research to study the effects of fluorinated compounds on biological systems and their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2-(3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets in biological systems. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity. The compound may interact with neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-2-(4-fluorophenyl)pyrrolidine
- 4-Fluoro-3-(3-fluorophenyl)pyrrolidine
- 2-Fluoro-4-(4-fluorophenyl)pyrrolidine
Uniqueness
4-Fluoro-2-(3-fluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at specific positions enhances its stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Propiedades
Fórmula molecular |
C10H11F2N |
|---|---|
Peso molecular |
183.20 g/mol |
Nombre IUPAC |
4-fluoro-2-(3-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-8-3-1-2-7(4-8)10-5-9(12)6-13-10/h1-4,9-10,13H,5-6H2 |
Clave InChI |
LQUSSLCDEQYRKO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC1C2=CC(=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


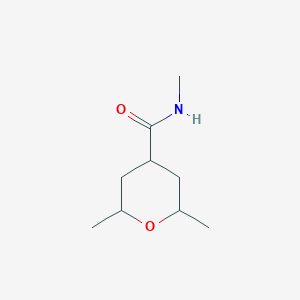
![2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13176297.png)
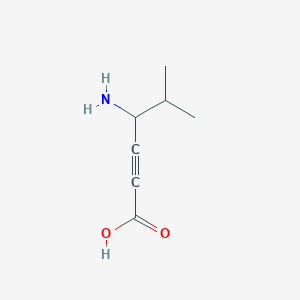
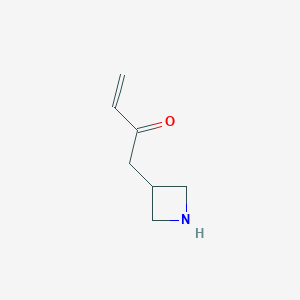
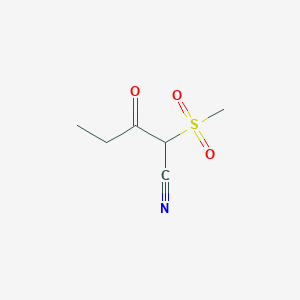
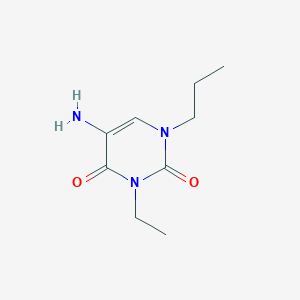
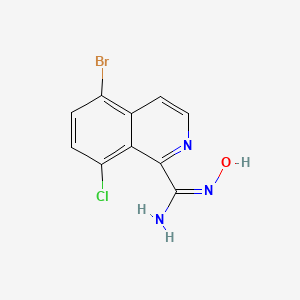

![2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13176345.png)
![5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B13176348.png)


